

Comparative Effectiveness of Pharmavit on mTOR Pathway Modulation in Aging Human Fibroblasts

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Compound of Interest

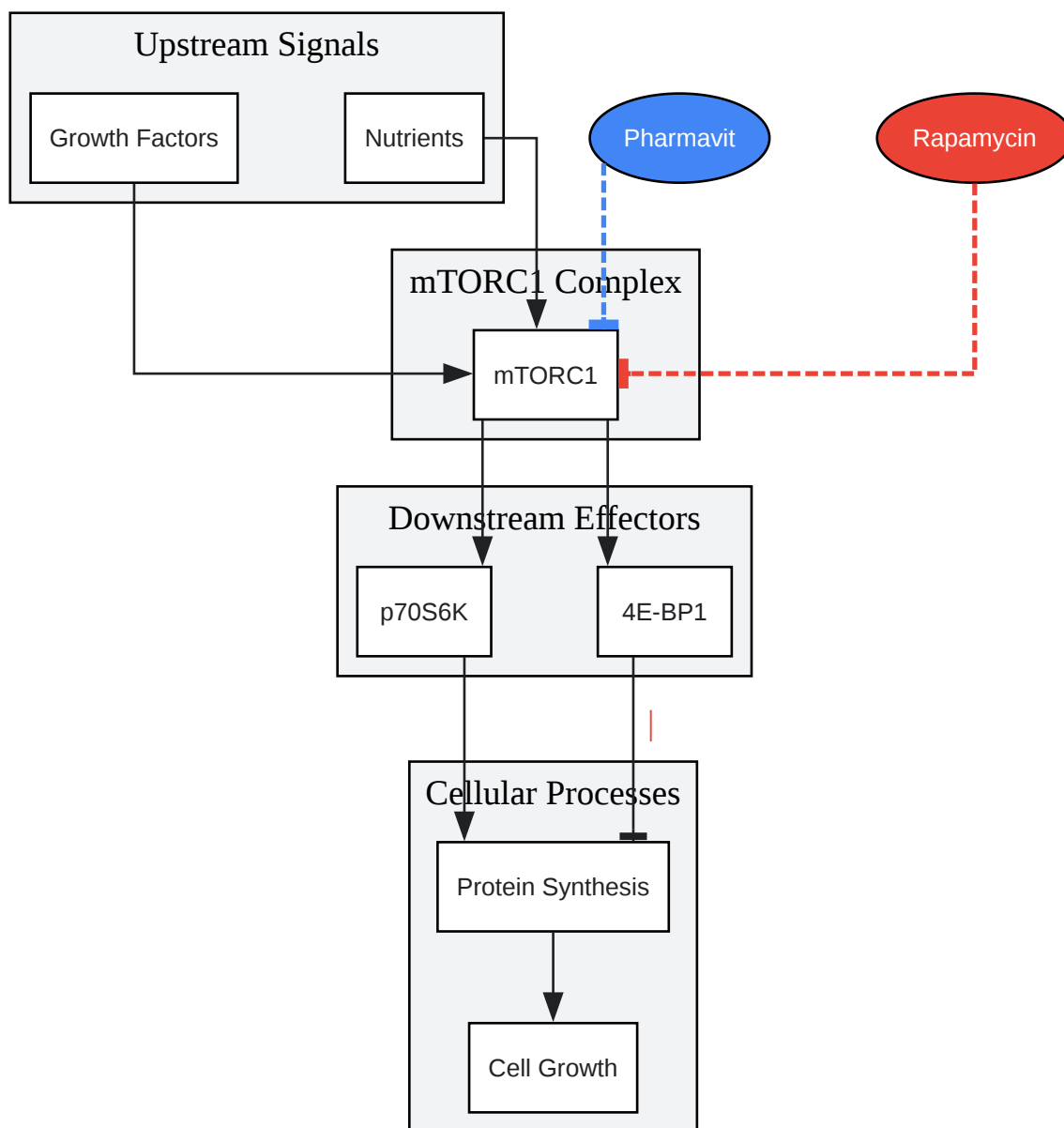
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Overview of mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. It integrates signals from various upstream stimuli, including growth factors and nutrients. The mTOR protein is the catalytic subunit of two distinct complexes, mTORC1 and mTORC2. The pathway depicted below focuses on mTORC1, which is sensitive to both **Pharmavit** and the comparator drug, Rapamycin. Dysregulation of the mTOR pathway is a known hallmark of cellular aging.



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Figure 1. Simplified mTORC1 Signaling Pathway and Points of Inhibition.

Comparative Efficacy Data

The following tables summarize the quantitative results from key experiments comparing the effects of **Pharmavit** (100 nM), Rapamycin (100 nM), and a placebo (vehicle control) on human fibroblast cell lines.

Table 1: Inhibition of mTORC1 Downstream Targets (p-p70S6K/p70S6K Ratio) Data represents the mean ratio of phosphorylated p70S6K to total p70S6K relative to the placebo control (n=3 replicates per group). A lower ratio indicates greater inhibition.

Age Group	Placebo	Rapamycin	Pharmavit
Young Adult (25-40)	1.00 ± 0.05	0.22 ± 0.03	0.25 ± 0.04
Middle-Aged (45-60)	1.00 ± 0.06	0.35 ± 0.05	0.31 ± 0.04
Older Adult (65+)	1.00 ± 0.08	0.51 ± 0.07	0.42 ± 0.06

Table 2: Effect on Cell Viability (MTT Assay) Data represents cell viability as a percentage of the placebo control after 48 hours of treatment (mean ± SD, n=3). Values near 100% indicate minimal impact on cell viability.

Age Group	Placebo	Rapamycin	Pharmavit
Young Adult (25-40)	100% ± 2.1%	98.5% ± 2.5%	99.1% ± 2.2%
Middle-Aged (45-60)	100% ± 3.0%	97.2% ± 2.8%	98.3% ± 2.6%
Older Adult (65+)	100% ± 3.5%	95.4% ± 3.1%	97.8% ± 2.9%

Table 3: Reduction in Cellular Senescence (SA-β-gal Positive Cells) Data represents the percentage of Senescence-Associated β-galactosidase positive cells after 14 days of treatment (mean ± SD, n=3).

Age Group	Placebo	Rapamycin	Pharmavit
Young Adult (25-40)	8% ± 1.5%	5% ± 1.1%	4% ± 1.0%
Middle-Aged (45-60)	22% ± 2.8%	14% ± 2.1%	11% ± 1.9%
Older Adult (65+)	45% ± 4.1%	31% ± 3.5%	24% ± 3.0%

Experimental Protocols & Workflows

Detailed methodologies for the key experiments are provided below.

Figure 2. General Experimental Workflow from Cell Culture to Data Analysis.

3.1. Western Blot for p70S6K Phosphorylation

- **Cell Lysis:** After 48 hours of treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Protein concentration was determined using a BCA protein assay kit.
- **SDS-PAGE and Transfer:** 30 µg of protein per sample was separated on a 10% SDS-polyacrylamide gel and transferred to a PVDF membrane.
- **Immunoblotting:** Membranes were blocked with 5% non-fat milk in TBST for 1 hour at room temperature. They were then incubated overnight at 4°C with primary antibodies against phospho-p70S6K (Thr389) and total p70S6K.
- **Detection:** After washing, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour. Bands were visualized using an enhanced chemiluminescence (ECL) detection system.
- **Quantification:** Band intensities were quantified using ImageJ software. The ratio of phosphorylated protein to total protein was calculated and normalized to the placebo control.

3.2. MTT Cell Viability Assay

- **Cell Seeding:** Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
- **Treatment:** Cells were treated with the respective compounds (**Pharmavit**, Rapamycin, Placebo) for 48 hours.
- **MTT Incubation:** 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and plates were incubated for 4 hours at 37°C.
- **Formazan Solubilization:** The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

- **Absorbance Measurement:** The absorbance was measured at 570 nm using a microplate reader. Viability was expressed as a percentage relative to the placebo-treated cells.

3.3. Senescence-Associated β -galactosidase (SA- β -gal) Staining

- **Treatment:** Cells were cultured and treated with the compounds for 14 days, with media changes every 3 days.
- **Fixation:** Cells were washed with PBS and fixed with 2% formaldehyde and 0.2% glutaraldehyde for 15 minutes.
- **Staining:** After washing, cells were incubated overnight at 37°C (without CO₂) in a staining solution containing X-gal (1 mg/mL), potassium ferrocyanide (5 mM), potassium ferricyanide (5 mM), MgCl₂ (2 mM), and citric acid/sodium phosphate buffer (pH 6.0).
- **Imaging and Counting:** Stained (blue) cells were visualized under a light microscope. At least 200 cells were counted from random fields for each condition to determine the percentage of SA- β -gal positive cells.
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